3-O-乙酰松脂酚

描述

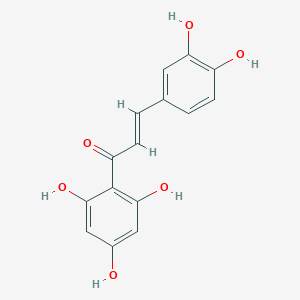

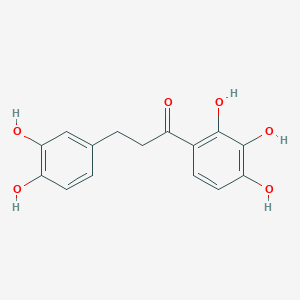

3-O-Acetylpinobanksin is a flavonoid derivative and a strong antioxidant found in sunflowers and honey that inhibits LDL peroxidation .

Synthesis Analysis

The expression levels of CitC4H (Cs_ont_1g016250) were significantly correlated with the contents of 3-O-Acetylpinobanksin .Molecular Structure Analysis

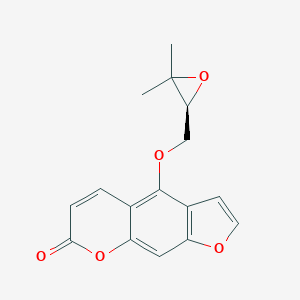

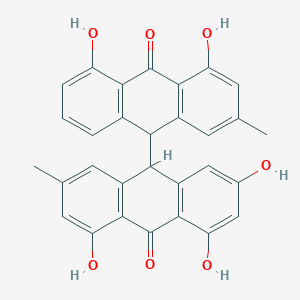

3-O-Acetylpinobanksin is a (2R, 3R)-2-cyclohexyl-5,7-dimethyl-3-(prop-1-en-2-yloxy)-octahydro-2H-1-benzopyran-4-one .Physical And Chemical Properties Analysis

3-O-Acetylpinobanksin has a molecular formula of C17H14O6, an average mass of 314.289 Da, and a monoisotopic mass of 314.079041 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 547.6±50.0 °C at 760 mmHg, and a flash point of 205.1±23.6 °C .科学研究应用

神经毒性研究

3-乙酰吡啶,一种与3-O-乙酰松脂酚相关的化合物,具有神经毒性,并且已被用于研究神经组织中与凋亡不同的活性细胞死亡。该化合物导致大鼠模型的DNA末端标记,而没有凋亡细胞死亡中通常看到的超微结构变化,表明神经毒性和细胞死亡的独特途径 ((Wüllner et al., 1997)).

生化工程和甘油代谢

在代谢工程领域,3-羟基丙酸 (3-HP),一种与3-O-乙酰松脂酚在结构上相关的化合物,因其在生产多种化学品方面的潜力而受到研究。大肠杆菌甘油代谢的修饰显示 3-HP 的产量提高,证明了其在可再生化学品生产中的应用 ((Jung et al., 2014)).

表观遗传调控和溴结构域相互作用

一项关于罕见类黄酮的结合潜力的研究,包括 3-O-乙酰松脂酚,在 BRD4 的第一个溴结构域 (BRD4 BD1) 的 Nac 结合位点,揭示了其在表观遗传调控中的重要性。与已知的抑制剂相比,这些类黄酮已被发现与 BRD4 BD1 表现出更好的结合亲和力,表明它们在调节基因表达和多种细胞功能中的作用 ((Dhananjayan, 2015)).

作用机制

Target of Action

3-O-Acetylpinobanksin is a flavonoid derivative . Flavonoids are known to have a wide range of targets due to their antioxidant properties . .

Mode of Action

Flavonoids, in general, are known to interact with their targets primarily through their antioxidant properties . They can neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells .

Biochemical Pathways

For instance, they can modulate the activity of various enzymes and signaling molecules, thereby affecting multiple cellular processes

Pharmacokinetics

It is known that the compound is a flavonoid derivative and is usually extracted from the bark, branches, and resin of pine genus plants . It is soluble in organic solvents such as alcohols and ether solvents, and slightly soluble in water .

Result of Action

Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties . They can protect cells from oxidative damage, modulate immune responses, and inhibit the proliferation of cancer cells .

Action Environment

The action of 3-O-Acetylpinobanksin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

安全和危害

未来方向

属性

IUPAC Name |

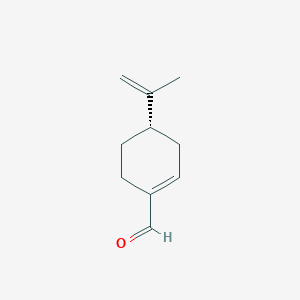

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHZSNSMVEQEH-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200127 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetylpinobanksin | |

CAS RN |

52117-69-8 | |

| Record name | Pinobanksin 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the lack of oxidation at ring B in 3-O-Acetylpinobanksin and other related flavonoids?

A: The absence of oxidation at ring B in 3-O-Acetylpinobanksin, chrysin, pinocembrin, pinostrobin, and pinobanksin significantly alters their fragmentation pathways compared to oxidized 3,4-dihydroflavonoids []. This information is crucial for mass spectrometry analysis and identification of these compounds.

Q2: Can 3-O-Acetylpinobanksin be used to differentiate between propolis and poplar tree gum?

A: No, 3-O-Acetylpinobanksin is not a suitable marker for differentiating propolis from poplar tree gum. While it is present in both substances, other compounds like caffeic acid, ferulic acid, and p-coumaric acid are absent in poplar tree gum but found in propolis, making them more reliable indicators [].

Q3: What is the potential neuroprotective mechanism of 3-O-Acetylpinobanksin?

A: Research suggests that 3-O-Acetylpinobanksin exhibits neuroprotective effects against corticosterone-induced damage in PC12 cells by scavenging intracellular reactive oxygen species (ROS) []. This antioxidant activity may contribute to its potential therapeutic benefits in neurodegenerative diseases.

Q4: How does 3-O-Acetylpinobanksin interact with the BRD4 protein, and what is the significance of this interaction?

A: Molecular docking studies reveal that 3-O-Acetylpinobanksin binds to the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1) []. This interaction suggests a potential role of 3-O-Acetylpinobanksin in modulating epigenetic regulation, specifically targeting the BET family proteins involved in gene transcription and various cellular processes.

Q5: Are there any analytical methods available to quantify 3-O-Acetylpinobanksin in propolis samples?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the chemical composition of propolis, including the quantification of 3-O-Acetylpinobanksin [, ]. This method allows researchers to identify and measure the concentrations of various compounds in propolis samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。